molecular formula C16H16FN3O B15020485 2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15020485
M. Wt: 285.32 g/mol
InChI Key: VJXNTSSIUVAXIH-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, a class of heterocyclic molecules with a fused benzene and pyrimidine ring system. The core structure is modified at positions 2, 4, and 7:

  • Position 2: Substituted with a 4-fluorophenylamino group, introducing fluorine for enhanced electronegativity and metabolic stability.
  • Positions 4 and 7: Methyl groups contribute steric bulk and lipophilicity.

Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

2-(4-fluoroanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C16H16FN3O/c1-9-7-13-15(14(21)8-9)10(2)18-16(20-13)19-12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,19,20)

InChI Key

VJXNTSSIUVAXIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 4,7-dimethylquinazolin-5(6H)-one.

    Condensation Reaction: The 4-fluoroaniline is reacted with 4,7-dimethylquinazolin-5(6H)-one under specific conditions to form the desired compound. This reaction often requires the use of a suitable catalyst and solvent to facilitate the process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.

    Automated Systems: Implementing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Nucleophiles: Various nucleophiles, including amines and thiols, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight CAS/ID Key Features
2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (Target) C₁₇H₁₇FN₄O* 4-FPh-NH (2), Me (4,7) 320.34* Not provided Fluorine enhances polarity; methyl groups increase lipophilicity.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-... () C₂₁H₁₉FN₄O 4-FPh (7), 3-MePh-NH (2), Me (7) 378.40 714925-70-9 Bulky 3-methylphenyl may reduce binding accessibility.
2-[(4,7-dimethylquinazolin-2-yl)amino]-... () C₁₈H₁₈N₆O 4,7-diMe-quinazolin-2-yl-NH (2) 334.37 SMR000072125 Extended aromatic system could improve π-π stacking with targets.
4-Amino-7,7-dimethyl-... (OA3, ) C₁₀H₁₃N₃O NH₂ (4), Me (7,7) 191.23 21599-37-1 Amino group enables hydrogen bonding; listed in DrugBank (experimental).
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-... () C₁₉H₂₁N₄O 2,4-diMePh-NH (2), Me (4,7) 333.40 878972-23-7 Additional methyl groups may hinder metabolism but reduce solubility.
2-Amino-7-(difluoromethyl)-... () C₁₀H₁₀F₂N₄O NH₂ (2), CF₂H (7) 248.21 1706441-54-4 Difluoromethyl enhances metabolic stability and lipophilicity.

*Inferred based on structural analysis.

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